Submicromolar Antitubercular Activity of Benzo[g]isoquinoline-5,10-dione Derivatives Relative to Isoniazid
The 3-substituted benzo[g]isoquinoline-5,10-dione derivative 27b demonstrated a minimal inhibitory concentration (MIC) of 1.05 µM against Mycobacterium tuberculosis H37Ra in vitro [1]. For calibration, the first-line antitubercular agent isoniazid exhibits an MIC range of 0.025–0.05 µg·mL⁻¹ (approximately 0.18–0.36 µM) against wild-type drug-susceptible M. tuberculosis strains when tested in 7H12 broth [2]. Although 27b is approximately 3- to 6-fold less potent than isoniazid, it represents a structurally novel chemotype derived from the benzo[g]isoquinoline-5,10-dione scaffold. Importantly, related congeners from this class have demonstrated intracellular activity against M. tuberculosis residing in macrophages and retained activity against multi-drug-resistant strains [3], features that are not uniformly shared by all first-line agents.
| Evidence Dimension | Antitubercular potency (MIC) against M. tuberculosis |
|---|---|
| Target Compound Data | Derivative 27b: MIC = 1.05 µM (M. tuberculosis H37Ra) |
| Comparator Or Baseline | Isoniazid: MIC = 0.025–0.05 µg·mL⁻¹ (≈ 0.18–0.36 µM; M. tuberculosis wild-type) |
| Quantified Difference | Approximately 3- to 6-fold higher MIC for 27b relative to isoniazid |
| Conditions | In vitro broth microdilution; M. tuberculosis H37Ra (target) vs. wild-type M. tuberculosis (comparator) |
Why This Matters
Validates the benzo[g]isoquinoline-5,10-dione scaffold as a privileged antitubercular chemotype with an activity window that supports lead optimization, especially for drug-resistant tuberculosis programs.
- [1] R. J. Smets, E. Torfs, F. Lemière, P. Cos, D. Cappoen, K. Abbaspour Tehrani, “Synthesis and antitubercular activity of 1- and 3-substituted benzo[g]isoquinoline-5,10-diones”, Organic & Biomolecular Chemistry, 17, 2019, 2923–2939. DOI: 10.1039/C8OB02690D View Source
- [2] L. B. Heifets, P. J. Lindholm-Levy, M. A. Flory, “Comparison of bacteriostatic and bactericidal activity of isoniazid and ethionamide against Mycobacterium avium and Mycobacterium tuberculosis”, American Review of Respiratory Disease, 143(2), 1991, 268–270. PMID: 1899326 View Source
- [3] G. Rotthier, D. Cappoen, Q. T. Nguyen, T. A. Dang Thi, V. Mathys, V. T. Nguyen, K. Huygen, L. Maes, P. Cos, K. Abbaspour Tehrani, “Synthesis and anti-tubercular activity of N(2)-arylbenzo[g]isoquinoline-5,10-dione-3-iminium bromides”, Organic & Biomolecular Chemistry, 14(6), 2016, 2041–2051. DOI: 10.1039/C5OB02138C View Source
